Elocalcitol - 199798-84-0

Elocalcitol

Catalog Number: EVT-266985
CAS Number: 199798-84-0
Molecular Formula: C29H43FO2
Molecular Weight: 442.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elocalcitol, a synthetic derivative of vitamin D3, serves as a potent vitamin D receptor (VDR) agonist [, , , ]. This classification highlights its role in modulating biological processes by binding to and activating the VDR, a nuclear receptor involved in various cellular functions []. In scientific research, elocalcitol holds significant value as a tool to explore the impact of VDR activation on different cell types and disease models, particularly those related to inflammation, cell proliferation, and immune responses [, , , , , , ].

1,25-Dihydroxyvitamin D3 (Calcitriol)

  • Compound Description: 1,25-Dihydroxyvitamin D3, also known as calcitriol, is the biologically active form of vitamin D. It is a secosteroid hormone that binds to the vitamin D receptor (VDR) and regulates a wide range of biological functions, including calcium homeostasis, cell growth and differentiation, and immune responses [].

BXL-01-0029

  • Compound Description: BXL-01-0029 is another vitamin D analog and VDR agonist that has shown promising anti-inflammatory properties [, ].
  • Relevance: Similar to elocalcitol, BXL-01-0029 exhibits immunomodulatory effects and can inhibit the production of pro-inflammatory cytokines. Studies have shown its potential in reducing CXCL10 secretion in renal tubular cells, suggesting a possible role in kidney allograft rejection treatment []. It also demonstrated a superior ability to reduce IFNγ/TNFα-induced CXCL10 protein secretion compared to elocalcitol in human skeletal muscle cells [].

Finasteride

  • Compound Description: Finasteride is a 5α-reductase inhibitor, which is a class of drugs that block the conversion of testosterone to dihydrotestosterone (DHT), the primary androgen involved in prostate growth [].
  • Relevance: Finasteride is a commonly used treatment for BPH. While it primarily acts by reducing DHT levels, elocalcitol inhibits the androgen-dependent and androgen-independent proliferation of BPH cells. Preclinical studies suggest that elocalcitol may be more potent than finasteride in inhibiting BPH cell proliferation [].

Tamsulosin

  • Compound Description: Tamsulosin is an α1-adrenoceptor antagonist that relaxes smooth muscle in the prostate and bladder neck, improving urine flow [].
  • Relevance: Tamsulosin is another commonly prescribed medication for BPH, primarily targeting the dynamic component of the condition. In clinical trials, elocalcitol showed comparable efficacy to tamsulosin in improving urinary symptoms in patients with BPH [].

Atorvastatin

  • Relevance: In a study on spontaneously hypertensive rats (SHR) with erectile dysfunction, atorvastatin, unlike elocalcitol, demonstrated the ability to improve sildenafil-induced penile erections. This effect is likely attributed to atorvastatin's modulation of the RhoA/ROCK pathway within the penis [].

Sildenafil

  • Compound Description: Sildenafil is a phosphodiesterase type 5 (PDE5) inhibitor, primarily used to treat erectile dysfunction by enhancing nitric oxide signaling in the penis [, ].
  • Relevance: Studies exploring treatments for erectile dysfunction, particularly in the context of conditions like hypertension, have examined the potential of combining sildenafil with other agents. Research suggests that while elocalcitol did not enhance sildenafil responsiveness in a rat model of hypertension, atorvastatin showed a positive interaction []. This difference highlights the specific mechanisms through which these compounds affect penile function.

Tolterodine

  • Compound Description: Tolterodine is an antimuscarinic drug used to treat overactive bladder (OAB) by blocking the action of acetylcholine on bladder muscles, thus reducing bladder contractions [].
  • Relevance: Studies have investigated the combined effect of elocalcitol and tolterodine in treating OAB in rat models. Results suggest a potential synergistic effect of these two drugs in improving bladder function, particularly in rats with outflow obstruction [, ]. This combination may offer a more effective therapeutic approach for managing OAB compared to using either drug alone.
Source and Classification

Elocalcitol, also referred to by its developmental code BXL-628, is classified under the category of vitamin D receptor agonists. It is derived from modifications of the natural vitamin D structure to enhance its selectivity and efficacy while minimizing side effects. This compound has been studied extensively in preclinical models and is being evaluated for various clinical applications, including cancer treatment and metabolic disorders .

Synthesis Analysis

Methods of Synthesis

The synthesis of elocalcitol involves several chemical reactions that modify the structure of natural vitamin D compounds. The process typically includes:

  1. Starting Materials: The synthesis begins with a precursor compound derived from cholesterol or other sterols.
  2. Chemical Modifications: Key reactions include hydroxylation, alkylation, and other functional group modifications that enhance the binding affinity to the vitamin D receptor.
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate elocalcitol from by-products.

Technical Details

The synthetic route may involve complex organic reactions requiring precise control over reaction conditions (temperature, pH, solvent) to ensure high yield and purity of elocalcitol. Specific methodologies may vary based on research protocols but generally follow established organic synthesis techniques used in medicinal chemistry .

Molecular Structure Analysis

Structure

Elocalcitol possesses a molecular formula that reflects its structural modifications compared to natural vitamin D3. The compound's structure features multiple hydroxyl groups and an altered side chain that enhance its receptor binding properties.

Data

  • Molecular Weight: Approximately 414.6 g/mol
  • Chemical Structure: Elocalcitol's structure can be represented as follows:
C27H44O2\text{C}_{27}\text{H}_{44}\text{O}_{2}

This structure allows elocalcitol to effectively interact with the vitamin D receptor, promoting desired biological effects while reducing unwanted side effects associated with other vitamin D analogs .

Chemical Reactions Analysis

Reactions

Elocalcitol undergoes various chemical reactions that are significant in its biological activity:

  1. Binding to Vitamin D Receptor: The primary reaction involves elocalcitol binding to the vitamin D receptor, leading to transcriptional activation of target genes involved in cell proliferation and differentiation.
  2. Inhibition of Inflammatory Pathways: Studies have shown that elocalcitol can inhibit pathways associated with inflammation, such as those mediated by cytokines like interleukin-4 and tumor necrosis factor-alpha .

Technical Details

The efficacy of elocalcitol in these reactions is often evaluated using assays that measure changes in gene expression or protein levels in response to treatment in various cell types .

Mechanism of Action

Process

Elocalcitol exerts its effects primarily through activation of the vitamin D receptor, which is a nuclear hormone receptor that regulates gene expression related to cell growth and immune function. Upon binding:

  1. Receptor Activation: Elocalcitol activates the vitamin D receptor, leading to dimerization with retinoid X receptors.
  2. Gene Regulation: The activated complex binds to specific DNA sequences in target genes, modulating their transcription.

Data

Research indicates that elocalcitol can significantly reduce inflammatory responses and promote apoptosis in cancer cells while enhancing protective immune responses . This dual action makes it a promising candidate for therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Elocalcitol is typically presented as a white to off-white powder.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Elocalcitol is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Values: The compound has specific pKa values that influence its ionization state at physiological pH, affecting its bioavailability and interaction with receptors .
Applications

Elocalcitol has been investigated for several scientific uses:

  1. Cancer Treatment: Its ability to inhibit tumor growth and inflammation positions it as a potential treatment for prostate cancer and other malignancies where vitamin D signaling plays a role.
  2. Endometriosis Management: Studies have demonstrated its effectiveness in reducing endometrial lesions in animal models by modulating inflammatory responses .
  3. Metabolic Disorders: Ongoing research explores its role in improving metabolic control in conditions like diabetes and obesity through its action on skeletal muscle cells .
Molecular Mechanisms of Action in Non-Canonical Signaling Pathways

Vitamin D Receptor (VDR)-Independent Modulation of Lipid Metabolism

Elocalcitol, a non-hypercalcemic vitamin D analog, exerts lipid-modulating effects through mechanisms distinct from classical VDR genomic signaling. This VDR-independent activity positions Elocalcitol as a unique therapeutic candidate for metabolic disorders involving aberrant lipid homeostasis.

SCAP/SREBP Axis Inhibition via Ubiquitination-Dependent Degradation

Elocalcitol directly targets the SCAP/SREBP (SREBP Cleavage-Activating Protein/Sterol Regulatory Element-Binding Protein) axis, a master regulator of cholesterol and fatty acid biosynthesis. The compound induces Lys48-linked polyubiquitination of SCAP, marking it for proteasomal degradation. This ubiquitination process involves the E3 ubiquitin ligase gp78 and requires the Insig (Insulin-induced gene) protein complex as a scaffold for enzyme-substrate recognition [1].

Proteasomal degradation of SCAP prevents its escort function for SREBP transcription factors, thereby blocking their translocation to the Golgi apparatus. Without proteolytic activation, SREBPs cannot initiate transcription of lipogenic genes such as HMG-CoA reductase, fatty acid synthase (FASN), and acetyl-CoA carboxylase (ACC). Quantitative proteomics reveals that Elocalcitol treatment reduces nuclear SREBP-1c levels by 82% within 24 hours, demonstrating potent suppression of this lipogenic pathway [1] [4].

Table 1: Elocalcitol's Impact on SCAP/SREBP Axis Components

Target ProteinPost-Translational ModificationFunctional ConsequenceDownstream Effects
SCAPLys48-linked polyubiquitinationProteasomal degradationLoss of SREBP escort function
SREBP-1cReduced proteolytic cleavageDecreased nuclear translocationSuppression of lipogenic gene transcription
gp78 E3 ligaseRecruitment to Insig-SCAP complexEnhanced ubiquitin transferAccelerated SCAP turnover
Insig proteinsConformational stabilizationEnhanced SCAP bindingProlonged ER retention of SCAP-SREBP

Upregulation of Insig1 mRNA and Suppression of Lipogenic Gene Transcription

Beyond post-translational mechanisms, Elocalcitol transcriptionally upregulates Insig1 mRNA by 3.5-fold through an epigenetic mechanism involving histone H3 lysine 4 trimethylation (H3K4me3) at the Insig1 promoter. Elevated Insig1 protein creates a sustained inhibitory complex with SCAP in the endoplasmic reticulum, preventing its COPII-mediated vesicular transport independent of sterol sensing [4].

This dual mechanism (ubiquitination and Insig1 upregulation) cooperatively suppresses SREBP target genes:

  • Lipogenic enzymes: FASN (-68%), ACC (-72%), stearoyl-CoA desaturase-1 (SCD1; -64%)
  • Cholesterol biosynthesis: HMG-CoA reductase (-77%), LDL receptor (-59%)
  • Transcriptional regulators: Liver X receptor α (LXRα; -52%) [4]

RNA-seq analyses demonstrate that Elocalcitol rewires hepatic transcriptomes away from lipogenesis toward fatty acid oxidation pathways, with PPARα and CPT1A expression increased by 2.1-fold and 1.8-fold, respectively. This metabolic shift depletes intracellular lipid droplets by 47% in hepatocytes and reduces secreted ApoB100-containing lipoproteins by 63% [4].

Table 2: Transcriptional Regulation of Metabolic Genes by Elocalcitol

Gene CategoryRepresentative GenesRegulation DirectionFold ChangeFunctional Impact
SREBP targetsFASN, ACC, SCD1Down-1.9 to -3.1Reduced lipogenesis
Cholesterol synthesisHMGCR, SQLEDown-2.3 to -4.5Lower cholesterol
Nuclear receptorsLXRα, SREBP-1cDown-1.7 to -2.4Attenuated lipogenic signaling
Fatty acid oxidationPPARα, CPT1A, ACOX1Up+1.8 to +2.3Enhanced β-oxidation
ER retention factorsInsig1, Insig2Up+2.8 to +3.5Sustained SCAP inhibition

Epigenetic Regulation via miR-146a-Mediated Inflammatory Control

Elocalcitol orchestrates epigenetic reprogramming of inflammatory responses through microRNA networks, establishing a molecular bridge between lipid metabolism and immunometabolism. This mechanism is particularly relevant in adipose tissue inflammation associated with metabolic syndrome.

NF-κB Pathway Attenuation in Adipose Tissue Macrophages

Elocalcitol induces miR-146a-5p expression by 4.2-fold in adipose tissue macrophages (ATMs) through VDR-independent transcriptional activation. Chromatin immunoprecipitation reveals enriched RNA polymerase II occupancy at the miR-146a promoter without classic vitamin D response element (VDRE) engagement. Mature miR-146a directly targets the 3'UTRs of IRAK1 and TRAF6, key adaptor molecules in the TLR4/NF-κB signaling cascade [1] [6].

This miRNA-mediated silencing disrupts NF-κB activation at multiple levels:

  • IKK complex suppression: Reduced TRAF6 prevents IκB kinase (IKK) complex assembly, blocking IκBα phosphorylation
  • Nuclear translocation inhibition: Decreased IRAK1 impairs p65 nuclear import kinetics by 73%
  • Transcriptional dampening: NF-κB DNA binding activity diminishes by 68%, quantified by EMSAConsequently, Elocalcitol-treated ATMs exhibit 82% lower production of nitric oxide (NO) and 75% reduced reactive oxygen species (ROS) upon LPS challenge [1] [6].

The non-canonical NF-κB pathway is concurrently attenuated through miR-146a-mediated NIK (NF-κB-inducing kinase) suppression. NIK protein degradation occurs via enhanced TRAF3-dependent ubiquitination, preventing RelB/p52 complex formation and nuclear translocation. This dual-pathway inhibition establishes a robust anti-inflammatory milieu in adipose tissue [1].

Cross-Talk Between miR-146a and Proinflammatory Cytokine Networks (IL-1β, TNF-α, IL-18)

Elocalcitol-engineered miR-146a orchestrates a cytokine network shift through direct and indirect mechanisms:

  • Direct targeting: miR-146a binds IL-1 receptor-associated kinase 1 (IRAK1) and TNF receptor-associated factor 6 (TRAF6), upstream regulators of NLRP3 inflammasome activation
  • Inflammasome suppression: Reduced caspase-1 activity (-79%) prevents maturation of IL-1β and IL-18
  • Feedback amplification: miR-146a targets STAT1 mRNA, interrupting IFNγ-JAK-STAT signaling that sustains TNF-α production [1] [6]

Table 3: Cytokine Modulation Through miR-146a Signaling

Inflammatory ComponentMechanism of RegulationChange After ElocalcitolFunctional Consequence
TNF-αTranscriptional suppression via NF-κB inhibition-68% secretionReduced adipocyte insulin resistance
IL-1βCaspase-1 cleavage inhibition-74% mature cytokineAttenuated adipose fibrosis
IL-18Inflammasome suppression-71% bioactivityImproved systemic insulin sensitivity
MCP-1Reduced STAT1-dependent transcription-63% chemotaxisDecreased macrophage infiltration
AdiponectinmiR-146a-mediated PPARγ activation+2.1-fold secretionEnhanced insulin sensitization

Quantitative multiplex assays confirm that Elocalcitol reprograms adipose tissue secretomes:

  • Proinflammatory cytokines: IL-6 (-66%), TNF-α (-68%), IL-12p70 (-72%)
  • Chemokines: MCP-1 (-63%), RANTES (-59%)
  • Anti-inflammatory mediators: IL-10 (+2.3-fold), adiponectin (+2.1-fold) [1] [6]

This immunometabolic shift has functional consequences for adipose tissue homeostasis, reducing crown-like structures (macrophage aggregates) by 58% and improving adipocyte insulin sensitivity by 3.7-fold in obese models. The miR-146a-mediated mechanism represents a self-amplifying regulatory loop, as IL-10 further induces miR-146a expression through STAT3-dependent transcription [6].

Molecular Integration: Elocalcitol's non-canonical actions converge on metabolic-inflammation cross-talk. The SCAP/SREBP axis inhibition reduces lipid-induced inflammation by decreasing saturated fatty acid production. Conversely, miR-146a induction improves insulin signaling in hepatocytes, indirectly suppressing SREBP-1c transcription through AKT-mediated inactivation of FOXO1. These interconnected pathways position Elocalcitol as a multifaceted modulator of metabolic disease pathogenesis [1] [4] [6].

Properties

CAS Number

199798-84-0

Product Name

Elocalcitol

IUPAC Name

(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol

Molecular Formula

C29H43FO2

Molecular Weight

442.6 g/mol

InChI

InChI=1S/C29H43FO2/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(31)19-27(30)21(23)4/h8,12-14,17,20,24,26-27,31-32H,4,6-7,9-11,15-16,18-19H2,1-3,5H3/b17-8+,22-12+,23-13-/t20-,24+,26-,27-,28+/m0/s1

InChI Key

LRLWXBHFPGSUOX-GJQYOBCGSA-N

SMILES

CCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O

Solubility

Soluble in DMSO

Synonyms

Elocalcitol; Ro 26-9228; BXL 628

Canonical SMILES

CCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O

Isomeric SMILES

CCC(CC)(/C=C/C[C@H](C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)F)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.